9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Researchers have explored various synthetic pathways and structural analyses of triazoloquinazolinone derivatives. For instance, the synthesis of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones involves the reaction of 3-amino-1,2,4-triazole with arylidene derivatives, indicating a focus on heterocyclization mechanisms and the potential for creating a wide range of analogues with diverse pharmacological activities (Lipson et al., 2003). Furthermore, crystal and molecular structure analysis using X-ray crystallography and DFT calculations have provided insights into the molecular geometry, electrostatic potential, and interaction capabilities of these compounds, suggesting their versatile roles in medicinal chemistry and material science (Wu et al., 2022).
Potential Therapeutic Applications
Triazoloquinazolinone derivatives have been investigated for various therapeutic activities, including anticonvulsant, anti-inflammatory, antibacterial, and antihistaminic properties. For example, certain derivatives have shown significant oral activity against seizures induced by maximal electroshock in mice, with some compounds demonstrating wide margins of safety and higher protective indices compared to currently used drugs (Zhang et al., 2015). Additionally, studies have reported the synthesis of novel derivatives with potent anti-inflammatory and antibacterial activities, highlighting the potential of these compounds in addressing microbial infections and inflammatory conditions (Srilekha et al., 2022).
Molecular Docking and Pharmacological Investigations
Molecular docking studies have suggested favorable interactions between triazoloquinazolinone derivatives and various protein targets, indicating their potential as modulators of key biological pathways. For instance, one study demonstrated the inhibitory activity of a synthesized compound on SHP2 protein, better than a reference compound, suggesting its application in targeted cancer therapy (Wu et al., 2022). These findings underscore the importance of structural optimization and target-specific design in developing new therapeutic agents based on the triazoloquinazolinone scaffold.
Mechanism of Action
Mode of action
Quinazolinone and triazoloquinazoline derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical pathways
Given the diverse pharmacological activities of quinazolinone and triazoloquinazoline derivatives, it can be inferred that they likely affect multiple biochemical pathways .
Result of action
Quinazolinone and triazoloquinazoline derivatives are known to have a variety of effects, including antifungal and antioxidant activities .
Properties
IUPAC Name |
9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-23(2)12-17-19(18(29)13-23)20(15-9-6-10-16(28)11-15)27-22(24-17)25-21(26-27)14-7-4-3-5-8-14/h3-11,20,28H,12-13H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSNSKBJUCNSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC=CC=C4)N2)C5=CC(=CC=C5)O)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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